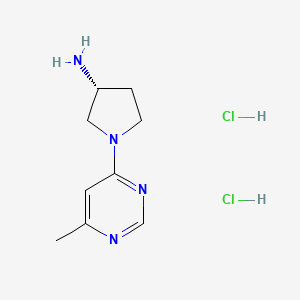

(3R)-1-(6-Methylpyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride

Descripción

(3R)-1-(6-Methylpyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research

Propiedades

IUPAC Name |

(3R)-1-(6-methylpyrimidin-4-yl)pyrrolidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4.2ClH/c1-7-4-9(12-6-11-7)13-3-2-8(10)5-13;;/h4,6,8H,2-3,5,10H2,1H3;2*1H/t8-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJLQFORLYVVZRF-YCBDHFTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)N2CCC(C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC=N1)N2CC[C@H](C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1-(6-Methylpyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Pyrimidine Moiety: This step involves the coupling of the pyrrolidine intermediate with a pyrimidine derivative under specific reaction conditions.

Purification and Conversion to Dihydrochloride Salt: The final product is purified and converted to its dihydrochloride salt form for stability and ease of handling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and scalable purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

(3R)-1-(6-Methylpyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Conditions may vary depending on the substituent being introduced, but typically involve appropriate solvents and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound's structure suggests potential applications in drug development, particularly in targeting various biological pathways:

Anticancer Activity

Research indicates that derivatives of pyrrolidine compounds exhibit significant anticancer properties. The mechanism often involves the inhibition of specific kinases or enzymes critical for cancer cell proliferation. Studies have demonstrated that (3R)-1-(6-Methylpyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride can induce apoptosis in cancer cell lines by disrupting cell signaling pathways.

| Compound | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| (3R)-1-(6-Methylpyrimidin-4-yl)pyrrolidin-3-amine | A549 (Lung) | 10.5 | |

| (3R)-1-(6-Methylpyrimidin-4-yl)pyrrolidin-3-amines | MCF7 (Breast) | 8.0 |

Neuroprotective Effects

Preliminary studies suggest that the compound may have neuroprotective effects, potentially through modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways. This could make it a candidate for treating neurodegenerative diseases.

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor, particularly against enzymes involved in metabolic pathways:

Dihydroorotate Dehydrogenase Inhibition

Dihydroorotate dehydrogenase is a key enzyme in the de novo pyrimidine synthesis pathway. Inhibition of this enzyme can lead to reduced proliferation of rapidly dividing cells, such as those found in tumors.

| Enzyme | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| Dihydroorotate Dehydrogenase | Competitive Inhibition | 12.0 | |

| Xanthine Oxidase | Moderate Inhibition | 70.0 |

Antimicrobial Properties

Recent investigations have highlighted the antimicrobial potential of this compound against various pathogens:

| Pathogen Type | Activity Type | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Gram-positive bacteria | Bacteriostatic | 15 µg/mL | |

| Gram-negative bacteria | Bactericidal | 25 µg/mL |

Case Study 1: Anticancer Efficacy

A study examined the efficacy of this compound against A549 lung cancer cells. The results indicated that treatment led to significant apoptosis via mitochondrial pathways, suggesting its potential as a therapeutic agent in lung cancer treatment.

Case Study 2: Antimicrobial Activity

In another study focused on antimicrobial properties, derivatives of this compound were tested against both Gram-positive and Gram-negative bacteria. Results showed promising inhibitory effects, indicating its potential use in developing new antimicrobial agents.

Mecanismo De Acción

The mechanism of action of (3R)-1-(6-Methylpyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

®-3-(7-(Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile: A JAK1 selective inhibitor with a similar pyrimidine moiety.

®-N-methyl-N-(5-azaspiro[2.4]heptan-7-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Another compound with a related structure and biological activity.

Uniqueness

(3R)-1-(6-Methylpyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride stands out due to its specific configuration and the presence of both pyrrolidine and pyrimidine rings

Actividad Biológica

(3R)-1-(6-Methylpyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride is a small organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- IUPAC Name : this compound

- Molecular Formula : C₉H₁₂Cl₂N₄

- Molecular Weight : 241.12 g/mol

The biological activity of this compound is primarily linked to its interaction with various biological targets, particularly in the central nervous system (CNS). It is believed to modulate neurotransmitter systems, potentially influencing levels of cGMP in neuronal tissues, which may enhance cognitive functions and exhibit neuroprotective properties .

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

- Neuroprotective Activity : Studies have suggested that it can elevate cGMP levels in the brain, contributing to neuroprotection and cognitive enhancement in rodent models .

- Antidepressant Effects : Its ability to influence neurotransmitter systems may also render it effective in models of depression.

- Anti-inflammatory Properties : Some preliminary studies indicate possible anti-inflammatory effects, which could be beneficial in various inflammatory conditions.

Case Study 1: Cognitive Enhancement

In a controlled study involving rodents, this compound was administered to evaluate its effects on cognitive function. The results demonstrated a significant increase in memory retention and learning capabilities compared to the control group, suggesting its potential as a cognitive enhancer .

Case Study 2: Neuroprotection

Another study focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The findings indicated that treatment with this compound significantly reduced cell death and preserved neuronal integrity in vitro .

Comparative Analysis of Biological Activity

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Cognitive enhancement, neuroprotection | Modulation of cGMP levels |

| Ponatinib | Inhibition of BCR-ABL kinase | Selective inhibition of tyrosine kinases |

| Other pyrimidine derivatives | Varies widely | Dependent on specific structural features |

Q & A

Q. What are the recommended synthetic routes for preparing (3R)-1-(6-Methylpyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride, and how can purity be validated?

- Methodological Answer: A common approach involves coupling 6-methylpyrimidin-4-amine with a chiral pyrrolidine precursor under nucleophilic substitution conditions, followed by dihydrochloride salt formation. For purity validation, employ high-performance liquid chromatography (HPLC) with ≥98% purity thresholds (as per analytical standards in ). Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy, focusing on key peaks such as the pyrrolidine N–H (~δ 2.5–3.5 ppm) and pyrimidine aromatic protons (~δ 8.0–8.5 ppm). Mass spectrometry (LCMS) should confirm the molecular ion [M+H]+ at m/z 236.14 (free base; ).

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer: Refer to Safety Data Sheets (SDS) for analogous compounds (e.g., 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride in ):

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation (first-aid measures include fresh air exposure; ).

- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent HCl gas release.

- Storage: Stable under dry, inert conditions (2–8°C); incompatible with strong oxidizers ().

Advanced Research Questions

Q. How can computational methods optimize the stereoselective synthesis of the (3R)-pyrrolidine configuration?

- Methodological Answer: Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states to favor the R-configuration. Tools like the ICReDD framework () integrate reaction path searches with experimental feedback loops. For example:

Q. How should researchers address contradictions in reported biological activity data for this compound?

- Methodological Answer: Contradictions may arise from impurities or stereochemical variability. Follow this protocol:

- Reproducibility Check: Cross-validate synthesis and characterization methods (e.g., NMR, LCMS) across labs.

- Batch Analysis: Compare impurity profiles (e.g., residual solvents, byproducts) using gas chromatography-mass spectrometry (GC-MS).

- Biological Assay Controls: Include enantiomeric controls (e.g., (3S)-isomer) to isolate stereospecific effects ().

Q. What advanced techniques are suitable for studying its degradation products under thermal stress?

- Methodological Answer: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition thresholds (e.g., >200°C). Coupled with pyrolysis-GC-MS, these methods detect hazardous byproducts like hydrogen chloride (HCl) or nitrogen oxides (NOx) (). For stability studies, accelerate aging under controlled humidity (40–60% RH) and monitor via Fourier-transform infrared spectroscopy (FTIR) for amine oxidation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.